Chromic phosphate eliminates leaching and cross-linking failures common with soluble chromium salts or non-reactive zinc phosphate. Its extreme insolubility and acidic phosphate sites enable robust wash primers.
Supplied with consistent purity and particle size for industrial formulation.
Chromic phosphate (Chromium(III) phosphate, CAS 7789-04-0) is an inorganic solid characterized by its extreme aqueous insolubility and high thermal stability . In industrial procurement, it is primarily sourced as a high-performance anti-corrosive pigment for specialized metal pretreatments and as a heterogeneous catalyst[1]. Unlike soluble chromium salts, its stable crystalline lattice prevents rapid aqueous leaching, while its specific phosphate groups provide distinct acidic surface sites [2]. These baseline properties dictate its selection in formulations requiring long-term environmental stability, direct chemical complexation with polymer binders, or specific catalytic pathways.
Substituting chromic phosphate with generic alternatives compromises application-critical performance. Replacing it with soluble chromium(III) chloride introduces catastrophic leaching in aqueous environments, violating toxicity limits and rapidly degrading coating integrity [1]. In wash primer formulations, substituting chromic phosphate with standard non-reactive zinc phosphate fails to induce the necessary cross-linking of polyvinyl butyral (PVB) resins, leaving the primer film vulnerable to solvent degradation and thermal failure [2]. Furthermore, in petrochemical applications, replacing it with chromium(III) oxide eliminates the phosphate-driven acidic sites required for the selective alkylation of aromatic hydrocarbons, fundamentally altering the catalytic reaction pathway and reducing target yield [3].
For applications requiring stable solid-phase chromium, aqueous solubility is a primary procurement filter. Chromic phosphate is practically insoluble in water, forming stable precipitates . In contrast, chromium(III) chloride is highly soluble, with solubility exceeding 500 g/L[1]. This massive difference prevents active metal leaching when the compound is deployed as a pigment or heterogeneous catalyst in aqueous or exposed environments.
| Evidence Dimension | Aqueous Solubility Limit |
| Target Compound Data | Practically insoluble (stable solid phase) |
| Comparator Or Baseline | Chromium(III) chloride (> 500 g/L) |
| Quantified Difference | Orders of magnitude reduction in solubility |
| Conditions | Standard aqueous environment (25 °C) |
Ensures regulatory compliance and long-term structural integrity in coatings by eliminating water-driven metal leaching.
In WP-1 wash primer formulations, the pigment must actively interact with the polymer binder. Chromium ions from reactive pigments like chromic phosphate cross-link polyvinyl butyral (PVB), forming an insoluble complex that resists butanol immersion and withstands baking at 500 °F [1]. When non-reactive zinc phosphate is used alone without a chromium cross-linking agent, the PVB film fails to insolubilize and is easily removed by solvents[1].
| Evidence Dimension | Polymer Binder Insolubilization |
| Target Compound Data | Forms solvent-resistant, heat-stable PVB-chromium complex |
| Comparator Or Baseline | Non-reactive zinc phosphate (film remains solvent-soluble) |
| Quantified Difference | Binary transition from solvent-soluble to solvent-resistant film |
| Conditions | Polyvinyl butyral (PVB) wash primer applied to ferrous metal |
Dictates the selection of the pigment for high-performance metal pretreatments requiring maximum mechanical adhesion and solvent resistance.
For petrochemical catalysis, the surface chemistry of the chromium compound dictates the reaction pathway. Chromic phosphate provides specific Brønsted and Lewis acid sites via its phosphate groups, enabling the selective alkylation of aromatic hydrocarbons, such as the methylation of toluene using methanol [1]. Standard chromium(III) oxide lacks these phosphate-driven acidic sites, making it unsuitable as a direct substitute for these specific dehydration and alkylation pathways[2].
| Evidence Dimension | Catalytic Pathway Selectivity |
| Target Compound Data | Drives aromatic alkylation via phosphate acidic sites |
| Comparator Or Baseline | Chromium(III) oxide (lacks necessary phosphate acidic sites) |
| Quantified Difference | Enables specific ether dehydration and alkylation reactions |
| Conditions | Heterogeneous gas-phase reaction with methanol |
Forces the procurement of the phosphate form over the oxide form for specific petrochemical alkylation workflows.
The environmental pH dictates the choice of anti-corrosive pigment. While standard zinc chromate provides excellent inhibition in neutral and basic solutions, phosphate-based pigments like chromic phosphate demonstrate superior relative corrosion inhibition in acidic environments[1]. The phosphate facilitates the formation of a highly protective, long-term passive Fe2O3 complex on the metal surface even at low pH [2].
| Evidence Dimension | Corrosion Inhibition Efficiency |
| Target Compound Data | Maintains high inhibition and forms passivating complex at low pH |
| Comparator Or Baseline | Zinc chromate (inhibition efficiency drops in acidic extracts) |
| Quantified Difference | Higher relative inhibition percentage in acidic media |
| Conditions | Carbon steel immersed in acidic pigment extract solutions |
Justifies the use of chromic phosphate in primers and coatings destined for highly acidic industrial environments.
Where this compound is the right choice: Formulating two-component wash primers for aerospace or industrial steel. The ability of chromic phosphate to cross-link polyvinyl butyral (PVB) ensures that the resulting primer film is solvent-resistant and thermally stable, providing a superior base for subsequent coating layers [1].
Where this compound is the right choice: Industrial methylation of toluene or dehydration of alcohols. The specific acidic sites provided by the phosphate groups allow chromic phosphate to drive these specific reaction pathways far more effectively than standard chromium oxide catalysts [2].
Where this compound is the right choice: Protective paints and primers exposed to low-pH conditions. Its extreme aqueous insolubility combined with its ability to maintain high corrosion inhibition efficiency in acidic media makes it preferable to zinc chromate in these specific demanding environments [3].
Irritant